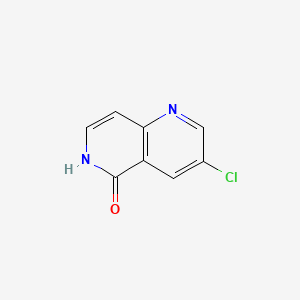

3-Chloro-1,6-naphthyridin-5(6H)-one

Description

Properties

IUPAC Name |

3-chloro-6H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJQIYWSQWHCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C1N=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional NMR Techniques (¹H, ¹³C, DEPT) for Structural Assignment

No published ¹H, ¹³C, or DEPT NMR data for 3-Chloro-1,6-naphthyridin-5(6H)-one were found in the searched resources.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Specific 2D NMR (COSY, HSQC, HMBC) studies for this compound are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

No ESI-MS fragmentation analysis or specific m/z values for this compound have been documented in the available search results.

Fast Atom Bombardment Ionization Mass Spectrometry (FAB-MS)

No FAB-MS data could be located for this specific compound in the searched literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Detailed experimental IR and Raman spectra, including specific absorption or scattering frequencies, for this compound are not available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed correspond to the energy differences between these states and are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

For a compound like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic naphthyridinone core. The presence of the chlorine atom and the carbonyl group, both bearing lone pairs of electrons, may also give rise to weaker n → π* transitions. The exact positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the solvent polarity.

While specific experimental UV-Vis data for this compound is not published, a hypothetical data table is presented below to illustrate the expected format of such findings. The values are based on general knowledge of similar heterocyclic systems.

Hypothetical UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition Type |

| Methanol | 230 | 25,000 | π → π |

| 285 | 12,000 | π → π | |

| 350 | 3,000 | n → π | |

| Dichloromethane | 232 | 24,500 | π → π |

| 288 | 11,800 | π → π | |

| 355 | 2,800 | n → π |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

A single-crystal X-ray diffraction study of this compound would reveal the planarity of the fused ring system and the conformation of the molecule in the solid state. It would also elucidate how the molecules arrange themselves in the crystal lattice, influenced by the chloro and carbonyl substituents.

As with the UV-Vis data, specific crystallographic data for this compound has not been reported. The following table illustrates the type of information that would be obtained from such an analysis.

Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.50 |

| b (Å) | 10.20 |

| c (Å) | 9.80 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (Å3) | 818.5 |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.465 |

In the absence of direct experimental results, the provided tables serve as a template for the type of data that would be essential for a thorough characterization of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Theoretical studies on related heterocyclic compounds often utilize quantum chemical calculations to explore their fundamental electronic characteristics.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key to its biological activity and physical properties. Conformational analysis would seek to identify the most stable spatial arrangement of the atoms in 3-Chloro-1,6-naphthyridin-5(6H)-one. Studies on similar naphthyridinone cores have indicated that the bicyclic system is nearly planar, which could favor interactions like π-π stacking. Molecular dynamics simulations could further be used to study the molecule's behavior and structural fluctuations over time in different environments, such as in solution.

Intermolecular Interactions and Crystal Packing Studies

The way molecules arrange themselves in a solid state is determined by intermolecular forces. X-ray crystallography is the definitive experimental technique for determining this arrangement. For related 7-aryl-1,6-naphthyridin-5-ones, crystal structures have been solved to understand their binding modes. nih.gov Such an analysis for this compound would reveal the hydrogen bonding patterns, van der Waals forces, and potential π-π stacking interactions that govern its crystal lattice. These interactions are fundamental to physical properties like melting point and solubility.

While the specific computational data for this compound is not available, the established methodologies described above provide a clear roadmap for future theoretical investigations into this and other related naphthyridinone compounds.

Molecular Modeling for Ligand-Target Interaction Prediction

Molecular modeling encompasses a range of computational techniques aimed at predicting how a ligand (such as a drug candidate) interacts with a biological target (like a receptor or an enzyme). These methods are central to modern drug discovery, enabling the rational design of more potent and selective therapeutic agents.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of 1,6-naphthyridine (B1220473), docking studies have been instrumental in understanding their potential as inhibitors of various enzymes and receptors.

Although specific docking studies for this compound were not found, extensive research on related naphthyridine analogs demonstrates the utility of this approach. nih.govekb.eg For example, derivatives of 1,8-naphthyridine (B1210474) have been docked into the active site of the H1 histamine (B1213489) receptor to elucidate their binding modes and guide the synthesis of novel antihistaminic agents. nih.govresearchgate.net Similarly, molecular docking has been used to investigate the anticancer potential of benzo[h] journalijar.comresearchgate.netnaphthyridine derivatives by studying their interactions with topoisomerase II. researchgate.netresearchgate.net

In a typical docking study, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled. The resulting poses are then scored based on a scoring function that estimates the binding affinity. The analysis of the best-ranked poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For instance, in a study of pyrimido[4,5-c]pyridazine (B13102040) derivatives as AKT1 inhibitors, docking studies identified the most active compound based on its binding energy. journalijar.com

The following table summarizes representative molecular docking studies on naphthyridine derivatives, highlighting the target and key findings.

| Compound Class | Target | Key Findings |

| 1,8-Naphthyridine derivatives | H1 Histamine Receptor | Identification of binding modes and prediction of pharmacokinetic parameters. nih.govresearchgate.net |

| Benzo[h] journalijar.comresearchgate.netnaphthyridine derivatives | Topoisomerase II | Elucidation of binding interactions to explain anticancer activity. researchgate.netresearchgate.net |

| Pyrimido[4,5-c]pyridazine derivatives | AKT1 | Correlation of binding energy with inhibitory activity. journalijar.com |

In silico methods for predicting binding affinity provide a quantitative measure of the strength of the interaction between a ligand and its target. These predictions are crucial for prioritizing compounds for synthesis and experimental testing.

For naphthyridine-based compounds, computational approaches are frequently used to estimate their binding affinity for various biological targets. For example, the binding affinity of 1,8-naphthyridine-3-carboxylic acid analogues for the H1 histamine receptor has been predicted using computational studies, which aids in the design of potent antihistamines. nih.govresearchgate.net

The binding affinity is often expressed as a binding energy (e.g., in kcal/mol) or as an inhibition constant (Ki). Lower binding energies indicate a more stable complex and, generally, a more potent compound. These computational predictions, while not a substitute for experimental validation, are a valuable tool in the drug discovery pipeline. For instance, in silico studies on pyrimido[4,5-c]pyridazine derivatives showed that compounds with lower calculated binding energies against AKT1 were indeed more active in experimental assays. journalijar.com

The table below presents a hypothetical example of how in silico predicted binding affinities might be presented for a series of analogs.

| Compound | Target | Predicted Binding Energy (kcal/mol) |

| Analog 1 | Enzyme A | -8.5 |

| Analog 2 | Enzyme A | -9.2 |

| Analog 3 | Enzyme A | -7.8 |

Research Applications in Medicinal Chemistry Scaffold Based Studies

Naphthyridinone Scaffolds as Privileged Structures in Drug Discovery Research

Naphthyridine scaffolds are recognized as attractive and privileged structures in the field of medicinal chemistry. mdpi.com Their unique heterocyclic framework serves as a versatile building block for the development of compounds used in pharmaceuticals and agrochemicals. mdpi.com The inherent structural features of the naphthyridinone core allow for diverse chemical modifications, enabling the exploration of a wide chemical space to identify molecules with potent biological activities. This has led to their widespread use in the design of therapeutic agents targeting a variety of diseases.

Structure-Activity Relationship (SAR) Studies of Naphthyridinone Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For naphthyridinone derivatives, extensive SAR studies have been conducted to enhance their therapeutic potential. For instance, in the development of MET kinase inhibitors, the 3-phenyl-1,6-naphthyridin-4-one skeleton was identified as a potent privileged scaffold. mdpi.com Subsequent biological evaluations and SAR studies led to the discovery of two significant MET-targeting antitumor drug candidates. mdpi.com The synthetic accessibility of precursors like 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives allows for the systematic modification of the scaffold. researchgate.net The ability to introduce different substituents at various positions on the naphthyridine ring is key to modulating the compound's interaction with its biological target. For example, the development of highly substituted 1,6-naphthyridines from 1,6-naphthyridine-5,7-dione intermediates allows for the creation of diverse drug-like products, including 5,7-diamino naphthyridine scaffolds which have been reported for the inhibition of multiple kinase targets. acs.org

Exploration of 1,6-Naphthyridin-5(6H)-one Analogues for Biological Target Interactions

Analogues of 1,6-naphthyridin-5(6H)-one have been investigated for a range of biological activities, demonstrating the scaffold's versatility in interacting with various biological targets. Naturally derived 1,6-naphthyridine (B1220473) analogues from the roots of Sophora tonkinesis have shown notable anti-inflammatory properties. nih.govsemanticscholar.org These compounds were found to significantly reduce the secretion of the pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophages. nih.govsemanticscholar.org The antiviral potential of the broader naphthyridine class has also been noted, with some analogues showing activity against viruses such as HIV and Herpes Simplex Virus. researchgate.net Other isomers, such as canthin-6-one (B41653) derivatives, have demonstrated a wide spectrum of activity, including antifungal effects against Fusarium graminearum and antibacterial action against Bacillus cereus. nih.govsemanticscholar.org

Table 1: Anti-inflammatory Activity of Sophora tonkinesis-derived 1,6-Naphthyridine Analogues Data shows the percentage of cytokine levels in LPS-stimulated RAW 264.7 murine macrophages after treatment with the indicated compound.

| Compound | Cytokine | Effect | Reference |

| 12,13-dehydrosophoridine | TNF-α | Level reduced to 56.82% | nih.gov |

| 12,13-dehydrosophoridine | IL-6 | Level reduced to 65.21% | nih.gov |

Investigation of 1,6-Naphthyridin-4-one Based Analogues as MET Kinase Inhibitors

The 1,6-naphthyridinone core has been a significant focus in the development of inhibitors for the mesenchymal-epithelial transition factor (MET) kinase, a receptor tyrosine kinase whose deregulation is implicated in several human cancers. acs.org A key intermediate in this effort is 5-chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4-one. mdpi.com This compound serves as a foundational structure for creating potent MET-targeting drug candidates. mdpi.com A robust and scalable synthesis method using Grignard reagents has been developed to produce a variety of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, facilitating preclinical development. researchgate.net One notable compound developed from this scaffold is (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)- mdpi.comacs.orgvulcanchem.comtriazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one, also known as AMG 337, which is a potent and selective inhibitor of MET. acs.org

Table 2: Examples of 5-Chloro-1,6-naphthyridin-4-one Derivatives Synthesized as Intermediates for MET Kinase Inhibitors These compounds were prepared from the corresponding 1-(4-amino-2-chloropyridin-3-yl)-2-substituted-ethan-1-one and triethyl orthoformate.

| Compound Name | R-Group at Position 3 | Reference |

| 5-Chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4-one | 4-fluorophenyl | mdpi.com |

| 5-Chloro-3-(2-fluorophenyl)-1,6-naphthyridin-4(1H)-one | 2-fluorophenyl | mdpi.com |

| 5-Chloro-3-(3-fluorophenyl)-1,6-naphthyridin-4(1H)-one | 3-fluorophenyl | mdpi.com |

| 5-Chloro-3-(4-chlorophenyl)-1,6-naphthyridin-4(1H)-one | 4-chlorophenyl | mdpi.com |

Naphthyridine Derivatives as Building Blocks for Enzyme and Receptor Interaction Studies

The chemical tractability of the naphthyridine core makes it an excellent building block for synthesizing libraries of compounds to study enzyme and receptor interactions. A method involving the ditriflation of 1,6-naphthyridine-5,7-diones yields highly reactive, bench-stable intermediates. acs.org These intermediates can undergo one-pot, sequential difunctionalization reactions, such as SNAr, Suzuki coupling, Kumada coupling, and cyanation. acs.org This strategy allows for the rapid synthesis of diverse, drug-like products with substitutions at the C5 and C7 positions, which can then be screened for activity against various targets, including kinases. acs.org The bromine-substituted analogue, 3-Bromo-1,6-naphthyridin-5(6H)-one, also serves as a valuable precursor, where the bromine atom can be replaced by various nucleophiles to generate diverse derivatives for biological testing.

Application of Naphthyridine Derivatives as Fluorescent Probes in Chemical Biology

Beyond their direct therapeutic applications, naphthyridine scaffolds are valuable tools in chemical biology. Their structural framework has been utilized in the development of fluorescent probes. mdpi.com These probes can be employed to visualize and study biological processes, protein localization, and other molecular events within living systems, highlighting the versatility of the naphthyridine core in broader biochemical research. mdpi.com

Advanced Research Methodologies and Future Perspectives

Flow Chemistry Approaches for Expedited Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of complex heterocyclic structures, offering significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. This methodology is particularly relevant for the synthesis of naphthyridinone cores. Research into related heterocyclic systems has demonstrated that single-step continuous flow methods can provide expedited access to complex structures like benzo[h]-1,6-naphthyridin-5(6H)-ones and thieno[3,2-c]quinolin-4(5H)-ones. researchgate.net These processes often result in good yields and greater atom efficiency compared to conventional reactions. researchgate.net

The application of flow chemistry to the synthesis of 3-Chloro-1,6-naphthyridin-5(6H)-one can streamline its production. A general, one-step synthesis for substituted indazoles using a flow reactor has been reported, highlighting the potential for similar streamlined processes for the naphthyridinone framework. lookchem.com By leveraging microreactors, chemists can achieve precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity of the final compound. This approach minimizes the handling of potentially hazardous intermediates and allows for a more automated and efficient manufacturing process.

Table 1: Comparison of Flow vs. Batch Synthesis for Heterocycles

| Feature | Flow Chemistry | Traditional Batch Chemistry |

|---|---|---|

| Reaction Time | Often reduced from hours to minutes | Can take several hours to days |

| Scalability | Easily scalable by extending run time | Requires larger reactors, can be complex |

| Safety | Enhanced due to small reaction volumes | Higher risks with large volumes of reagents |

| Process Control | Precise control over temperature & pressure | Gradients and hotspots can occur |

| Yield & Purity | Generally higher and more consistent | Can be variable, often requiring more purification |

High-Throughput Screening in Synthetic Optimization and Discovery

High-Throughput Screening (HTS) is a critical methodology for accelerating the optimization of synthetic routes and for the discovery of novel derivatives of this compound. HTS allows for the rapid testing of numerous reaction conditions, catalysts, solvents, and reagents in parallel, dramatically reducing the time required for development.

In the synthesis of related naphthyridine scaffolds, HTS has been successfully employed to identify new and effective reaction conditions. For instance, a high-throughput screening of ligands was instrumental in optimizing the vinylation of a chloropyridine intermediate, a key step in the synthesis of a potent retinoid-related orphan receptor γt inverse agonist based on a tetrahydronaphthyridine core. acs.org This approach can be directly applied to optimize the various steps in the synthesis of this compound, such as the crucial cyclization and substitution reactions. Furthermore, HTS is invaluable in discovery efforts, enabling the screening of libraries of compounds derived from the naphthyridinone scaffold to identify molecules with desired properties. whiterose.ac.uk

Design and Synthesis of Polycondensed Heterocycles Derived from Naphthyridinones

The 1,6-naphthyridin-5(6H)-one core serves as a versatile building block for the construction of more complex, polycondensed heterocyclic systems. These larger molecules are of significant interest due to their diverse three-dimensional structures and potential for novel applications. whiterose.ac.uk Synthetic strategies often involve using the pre-formed naphthyridinone as a scaffold upon which additional rings are fused.

A key strategy involves the intramolecular Diels-Alder cycloaddition of aryl oxazoles with substituted acrylamides to create pyridines, which has been developed as a route to antileukemic alkaloids. researchgate.net Another approach describes the regioselective synthesis of benzo[h] Current time information in Bangalore, IN.nih.govnaphthyridines through the N-propargylation of aromatic aminobenzaldehydes followed by a DBU-supported cyclization reaction. researchgate.net Research has also detailed robust methods for creating 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives via the addition of Grignard reagents to a 4-amino-2-chloronicotinonitrile (B6590771) precursor, followed by acidolysis and cyclocondensation. mdpi.comresearchgate.net This method has proven to be scalable and allows for a wide range of substituents to be introduced at the 3-position, providing a library of derivatives for further exploration. mdpi.comresearchgate.net

Table 2: Examples of Synthesized Polycondensed Naphthyridinone Derivatives

| Derivative Name | Synthetic Approach | Key Precursors | Reference |

|---|---|---|---|

| Benzo[h]-1,6-naphthyridin-5(6H)-ones | Continuous Flow Photocyclization | Commercially available materials | researchgate.net |

| 3-(4-Bromophenyl)-5-chloro-1,6-naphthyridin-4(1H)-one | Grignard Addition & Cyclocondensation | 1-(4-amino-2-chloropyridin-3-yl)-2-(4-bromophenyl)ethan-1-one, triethyl orthoformate | mdpi.com |

| 5-Chloro-3-(p-tolyl)-1,6-naphthyridin-4(1H)-one | Grignard Addition & Cyclocondensation | 1-(4-amino-2-chloropyridin-3-yl)-2-(p-tolyl)ethan-1-one, triethyl orthoformate | mdpi.com |

| Dibenzo[c,h] Current time information in Bangalore, IN.nih.govnaphthyridin-6-one | Multi-step synthesis | N/A | researchgate.net |

Integrated Computational and Experimental Approaches in Molecular Design

The integration of computational modeling with experimental synthesis represents a paradigm shift in modern medicinal chemistry and materials science. This synergistic approach allows for the rational design of novel molecules based on the this compound scaffold with predicted properties, thereby focusing laboratory efforts on the most promising candidates.

Computational tools, such as molecular docking and in silico screening (e.g., using PASS and SwissADME software), are employed to predict the interactions of designed molecules with biological targets or to estimate their pharmacokinetic profiles before any synthesis is undertaken. nih.gov For example, in the development of new 1,8-naphthyridine (B1210474) derivatives, molecular docking was used to understand the binding modes within the H1 receptor's active site. nih.gov Similarly, combined experimental and computational studies have been used to elucidate reaction mechanisms, such as the stepwise [4+2]-cycloaddition in the synthesis of 1,5-naphthyridines. nih.gov

This integrated workflow, from computer-aided design to synthesis and subsequent testing, creates a powerful feedback loop. Experimental results can be used to refine computational models, leading to increasingly accurate predictions and a more efficient discovery pipeline for new functional molecules derived from this compound.

Q & A

Basic: What are the common synthetic routes for 3-Chloro-1,6-naphthyridin-5(6H)-one?

The synthesis typically involves halogenation of 1,6-naphthyridin-5(6H)-one derivatives. A direct method uses phosphorus oxychloride (POCl₃) under reflux conditions (130°C, sealed tube, 20 h) to achieve chlorination at the 3-position with yields up to 90% . Alternative routes include substitution reactions of precursors like 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one under basic conditions (e.g., K₂CO₃) with alcohols, though yields are lower (20–50%) . For regioselective bromination, phosphorus oxybromide (POBr₃) at 95°C can be used .

Basic: How is structural characterization of this compound performed?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons and chlorine’s deshielding effects).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For resolving tautomeric forms, as seen in non-tautomeric derivatives like 6-methyl-1,6-naphthyridin-5(6H)-one .

- IR Spectroscopy : To identify carbonyl (C=O) and C-Cl stretches .

Basic: What are the common chemical reactions of this compound?

- Nucleophilic Substitution : The 3-chloro group reacts with alcohols or amines under basic conditions (e.g., K₂CO₃, DMF, 80°C) to form ethers or amines .

- Reduction : Stannous chloride (SnCl₂) in HCl reduces nitro groups to amines (e.g., 8-nitro to 8-amino derivatives) with >90% yields .

- Oxidative Functionalization : Oxidation of quaternary ammonium salts (e.g., 6-methiodide) yields N-oxide derivatives .

Advanced: How is this compound utilized in PDE4 inhibitor design?

This scaffold is modified to target solvent-exposed regions of PDE4. A molecular hybridization approach combines fragments from known inhibitors (e.g., GSK256066) with naphthyridinone cores. For example:

- Peripheral Substituents : Introduce groups like dichloropyridyl-urea or N-oxide moieties to enhance potency (picomolar IC₅₀) and oral bioavailability .

- Solvent-Exposed Pocket Optimization : Meta-substituted phenyl rings or polar groups (e.g., -COOH) improve binding to the hydrophobic pocket .

Advanced: How do solvent-exposed modifications influence pharmacological properties?

Incorporating hydrophilic groups (e.g., pyridazinone or pyridyl-N-oxide) into the solvent-exposed region enhances:

- Enzymatic Potency : Picomolar activity via hydrogen bonding with PDE4’s catalytic domain .

- Bioavailability : N-Oxide derivatives show improved solubility and pharmacokinetics in PBMC assays .

- Safety Profile : Reduced off-target effects compared to non-hybridized analogs .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

- Core Modifications : Compare 1,6-naphthyridinone vs. pyridazinone cores for PDE4 affinity .

- Substituent Effects : Test halogen (Cl vs. Br), alkyl (Me vs. Et), and aryl groups at the 3- and 8-positions .

- Functional Group Tuning : Evaluate electron-withdrawing groups (e.g., -NO₂) for reactivity and -NH₂ for hydrogen bonding .

Advanced: How to resolve contradictions in synthetic yields or product distributions?

- Reaction Conditions : In , POCl₃ at 170°C yields 5-chloro derivatives (63%), while PCl₅/POCl₃ at reflux produces mixed products (e.g., dichloro byproducts). Optimize temperature and stoichiometry.

- Tautomer Control : Use methylated precursors (e.g., 6-methyl derivatives) to suppress tautomerization and improve regioselectivity .

Advanced: Are photochemical methods applicable to synthesizing derivatives?

Yes. Continuous-Flow Photocyclization enables rapid access to benzo-fused analogs (e.g., benzo[h]-1,6-naphthyridin-5(6H)-ones) in two steps:

Synthesize α,β-unsaturated amide precursors.

Irradiate under UV in a flow reactor (residence time: 10–30 min) for intramolecular cyclization .

Advanced: What other biological activities are reported for this scaffold?

- MET Kinase Inhibition : Derivatives like AMG-337 (CAS: 1173699-31-4) show nanomolar activity against c-Met, a target in cancer therapy .

- Anti-Inflammatory Effects : N-Oxide analogs reduce cytokine production in PBMCs .

- HPK1 Antagonism : 1,6-Naphthyridinones are explored for immuno-oncology applications .

Advanced: How to optimize bioavailability and pharmacokinetics?

- Prodrug Strategies : Convert carboxylic acids to esters for improved absorption .

- N-Oxide Formation : Enhances solubility (e.g., logP reduction from 3.5 to 2.1) and oral bioavailability (>80% in rat models) .

- PBMC Assays : Use human peripheral blood mononuclear cells to assess metabolic stability and cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.